Ammonium perfluorononanoate

Description

Chemical Identity and Nomenclature

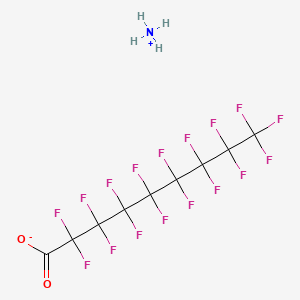

This compound exists as an anionic surfactant characterized by its distinctive molecular composition and structural properties. The compound bears the Chemical Abstracts Service number 4149-60-4 and possesses the molecular formula C₉H₄F₁₇NO₂, resulting in a molecular weight of 481.11 grams per mole. This fluorocarbon surfactant demonstrates exceptional stability due to the presence of multiple carbon-fluorine bonds throughout its molecular framework.

The International Union of Pure and Applied Chemistry systematic name for this compound is azanium; 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate. Alternative nomenclature includes nonanoic acid, heptadecafluoro-, ammonium salt, reflecting its derivation from perfluorononanoic acid through neutralization with ammonium hydroxide. The compound's structural representation demonstrates a perfluorinated carbon chain of nine carbons with seventeen fluorine atoms, coupled with an ammonium cation that balances the anionic carboxylate functionality.

Table 1: Chemical Properties of this compound

The molecular architecture of this compound features a long hydrophobic perfluorinated tail coupled with a hydrophilic ammonium head group, creating amphiphilic properties that enable the compound to interact effectively with both hydrophobic and hydrophilic environments. This structural arrangement facilitates the formation of liquid crystalline phases in aqueous solutions, specifically demonstrating lamellar and nematic phases depending on concentration and temperature conditions.

The compound's canonical Simplified Molecular Input Line Entry System notation, C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+], illustrates the systematic arrangement of fluorinated carbons terminating in a carboxylate group balanced by an ammonium cation. This molecular configuration contributes significantly to the compound's unique surface-active properties and chemical stability characteristics.

Position in Perfluorinated Compound Classification Systems

This compound occupies a specific position within the comprehensive classification framework established by the Organisation for Economic Co-operation and Development for per- and polyfluoroalkyl substances. Under the 2021 revised definition, the compound qualifies as a per- and polyfluoroalkyl substance due to its possession of fully fluorinated methyl and methylene carbon atoms throughout its perfluorinated chain structure.

The compound falls within the category of perfluorinated carboxylic acids, representing the nine-carbon member of this homologous series. This classification distinguishes it from shorter-chain analogues such as perfluorooctanoic acid and longer-chain variants, each possessing distinct physical and chemical properties that influence their environmental behavior and industrial utility. The systematic relationship between chain length and properties within this series demonstrates that this compound represents the largest perfluorinated carboxylic acid surfactant commonly employed in industrial applications.

Table 2: Classification of this compound within Per- and Polyfluoroalkyl Substance Categories

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Per- and Polyfluoroalkyl Substances | Fully fluorinated compound |

| Chemical Type | Perfluorinated Carboxylic Acid | Nine-carbon chain length |

| Functional Category | Anionic Surfactant | Amphiphilic structure |

| Industrial Application | Processing Aid | Fluoropolymer production |

| Commercial Status | Active | Limited production scale |

Within the broader per- and polyfluoroalkyl substance universe, which encompasses approximately 6.5 million compounds according to recent comprehensive surveys, this compound represents one of approximately 230,000 substances containing per- and polyfluoroalkyl moieties larger than single fluorinated carbon units. This positioning reflects the compound's structural complexity relative to simpler fluorinated molecules while maintaining the essential perfluorinated characteristics that define this chemical class.

The compound's classification significance extends to its role as a representative example of long-chain perfluorinated carboxylic acids, which demonstrate increased bioaccumulation potential compared to shorter-chain analogues. This structural characteristic places this compound within a specific subset of per- and polyfluoroalkyl substances that exhibit enhanced environmental persistence and distinct physicochemical behavior patterns.

Propriétés

IUPAC Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2.H3N/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBBVPFDROYXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

375-95-1 (Parent) | |

| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20880205 | |

| Record name | Ammonium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4149-60-4 | |

| Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4149-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Temperature : Neutralization is typically conducted at ambient temperature (20–25°C) to prevent degradation of the perfluorinated chain.

-

Stoichiometry : A 1:1 molar ratio of PFNA to ammonium hydroxide ensures complete conversion, though excess ammonium hydroxide (up to 10%) is often used to drive the reaction to completion.

-

Solvent System : Reactions are performed in aqueous media, with PFNA first dissolved in deionized water to enhance miscibility.

Industrial-scale production employs continuous stirred-tank reactors (CSTRs) to maintain consistent pH (7.0–8.5) and temperature. Post-reaction, the mixture is centrifuged to remove unreacted solids, followed by spray drying to isolate APFN as a crystalline powder.

Challenges and By-Product Management

A 2012 environmental assessment revealed that approximately 10% of APFN is lost during production as airborne or aqueous emissions, necessitating advanced scrubbers and wastewater treatment systems. Residual PFNA in the final product is minimized via recrystallization in ethanol-water mixtures, reducing impurity levels to <0.1%.

Electrochemical Fluorination (ECF)

While ECF is more commonly associated with perfluorooctanoic acid (PFOA) synthesis, historical patents suggest its applicability to APFN production. The process involves electrolyzing a hydrocarbon substrate (e.g., nonane sulfonyl fluoride) in anhydrous hydrogen fluoride (HF) at 4.5–6 V. Fluorine atoms replace hydrogen atoms, yielding a perfluorinated chain:

Key Process Parameters

Structural Isomerism and Yield

ECF produces a mixture of linear (70–80%) and branched APFN isomers, complicating purification. Linear isomers are preferentially isolated via fractional crystallization, achieving 85–90% purity. The overall yield from ECF is 40–50%, limited by competing decomposition pathways and HF recycling inefficiencies.

Industrial Production Metrics

A comparative analysis of APFN synthesis methods is provided below:

| Parameter | Neutralization Method | ECF Method |

|---|---|---|

| Yield | 95–98% | 40–50% |

| Purity (Linear Isomer) | ≥99% | 70–80% |

| By-Products | Residual PFNA, NH₃ | Branched isomers, HF |

| Scalability | High (10–1000 kg/batch) | Moderate (1–100 kg/day) |

| Cost (USD/kg) | $120–150 | $300–400 |

Purification and Quality Control

Post-synthesis purification is critical for APFN used in fluoropolymer manufacturing. Solid-phase extraction (SPE) with C18 cartridges effectively removes ionic impurities, achieving >99.9% purity. Analytical validation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms compliance with industrial specifications:

| Impurity | Acceptable Limit (ppm) |

|---|---|

| Residual PFNA | ≤10 |

| Branched Isomers | ≤100 |

| Heavy Metals (Pb, Cd) | ≤1 |

Environmental and Regulatory Considerations

APFN production facilities must address PFAS persistence in ecosystems. The 2012 New Jersey Drinking Water Quality Institute reported that APFN emissions from a single plant could contaminate groundwater at concentrations exceeding 0.1 µg/L, necessitating advanced oxidation processes (AOPs) for remediation. Recent advances in sodium hydroxide–mediated defluorination (Science, 2022) offer promise for degrading APFN waste streams into inert fluorides:

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium perfluorononanoate primarily undergoes substitution reactions due to the presence of the perfluorinated carbon chain. These reactions often involve the replacement of the ammonium ion with other cations.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the exchange of the ammonium ion. The reactions are typically carried out under mild conditions to prevent the degradation of the perfluorinated chain.

Major Products

The major products formed from these reactions depend on the reagents used. For example, reacting this compound with sodium hydroxide would yield sodium perfluorononanoate and ammonium hydroxide as by-products .

Applications De Recherche Scientifique

Chemical Properties and Structure

APFN is classified as an anionic surfactant, forming liquid crystalline phases in aqueous solutions. Its molecular structure allows it to exhibit amphiphilic characteristics, which are crucial for various applications including emulsification and stabilization in different systems . The compound is known for its stability and resistance to degradation, making it a subject of interest in both industrial and environmental contexts.

Adsorption Studies

APFN has been studied for its adsorption properties at air-liquid interfaces. Research using vibrational sum frequency spectroscopy has shown that APFN can form multilamellar vesicles under specific shear conditions. These vesicles have implications for drug delivery systems and nanotechnology applications .

PFAS Research

As part of the broader family of per- and polyfluoroalkyl substances (PFAS), APFN is significant in environmental studies focused on contamination and remediation efforts. Case studies indicate that APFN is often found in areas affected by industrial discharge, particularly near manufacturing sites for fluoropolymers . Understanding its behavior in the environment aids in developing strategies for monitoring and mitigating PFAS contamination.

Surfactant in Polymer Production

APFN is utilized as a processing aid in the production of fluoropolymers, particularly polyvinylidene fluoride (PVDF). It plays a critical role in emulsifying monomers during polymer synthesis, enhancing the efficiency of the manufacturing process . The use of APFN in this context underscores its importance in producing materials with desirable properties such as chemical resistance and thermal stability.

Liquid Crystalline Phases

The ability of APFN to form liquid crystalline phases is leveraged in various applications including cosmetics and personal care products. However, due to growing health concerns, regulations have been enacted to limit its use in consumer products . This highlights the dual nature of APFN's utility and the need for careful management of its applications.

Acute Toxicity Assessments

Toxicological research has evaluated the acute inhalation toxicity of APFN, revealing that it poses moderate toxicity risks to mammals. Studies indicate that exposure can lead to significant physiological changes, such as increased liver size in test subjects . This information is critical for regulatory bodies assessing the safety of PFAS compounds in consumer products and industrial applications.

Health Risk Evaluations

Ongoing evaluations of health risks associated with APFN exposure focus on its potential effects on human health and ecosystems. Data suggest bioaccumulation tendencies and potential developmental impacts, necessitating further research into safe exposure levels and remediation strategies .

Mécanisme D'action

The mechanism of action of ammonium perfluorononanoate involves its ability to reduce surface tension and form micelles in aqueous solutions. This property is due to the strong electronegativity of fluorine atoms, which creates a hydrophobic tail that repels water and a hydrophilic head that attracts water. The compound’s molecular targets include lipid bilayers and proteins, where it can disrupt cell membranes and alter protein structures .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

Molecular Structure and Chain Length

APFN is structurally similar to other perfluorocarboxylates but differs in chain length and functional groups:

- Ammonium perfluorooctanoate (APFO, C7F15COO−NH4+): Shorter chain (C7) with comparable surfactant properties but higher volatility .

- Perfluorononanoic acid (PFNA, C8F17COOH): The acidic form of APFN; longer chain length (C9 when deprotonated) enhances persistence in biological systems .

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | pKa | Water Solubility (g/L) |

|---|---|---|---|---|

| APFN | C8F17COO−NH4+ | 395.10 | ~0.5–1.5* | 50–100 |

| APFO | C7F15COO−NH4+ | 431.10 | ~2.8 | 340 |

| ADONA | C7H5F12NO4 | 395.10 | Not reported | 150–200† |

| PFNA | C8F17COOH | 464.08 | ~0.5–1.0 | 1.6 |

*Estimated based on pKa trends for perfluorocarboxylic acids .

†Derived from supplier data ().

Table 2: Production and Usage (2000–2020)

| Compound | Global Production (tonnes/year) | Primary Regions | Key Applications |

|---|---|---|---|

| APFN | 15–100 | Japan, USA, China | Fluoropolymers, coatings |

| APFO | ~3,500 (pre-2006) | USA, Europe | Legacy surfactants |

| ADONA | Not reported | Global fluoropolymer industry | Polymer emulsification |

Environmental and Toxicological Profiles

Environmental Persistence

Human Health Impacts

- APFN: Limited acute toxicity data in humans. Occupational studies note associations with elevated cholesterol and liver enzyme changes in workers .

- APFO: Classified as a carcinogen; linked to kidney and testicular cancer in rodent models .

- PFNA : Increasing serum levels in humans correlate with immune dysfunction and metabolic disorders .

Table 3: Toxicity Data (Animal Studies)

| Compound | LD50 (mg/kg, rat) | Key Health Effects |

|---|---|---|

| APFN | >2,000 | Liver enlargement, cholesterol elevation |

| APFO | 430–680 | Hepatotoxicity, developmental toxicity |

| ADONA | >5,000 | No significant toxicity at tested doses |

Regulatory and Replacement Trends

APFN and ADONA are increasingly adopted to replace APFO under regulatory pressures (e.g., Stockholm Convention). However, ADONA’s structural similarity to APFN raises concerns about "regrettable substitution," as both compounds share persistent properties . Emerging alternatives focus on non-fluorinated surfactants, though efficacy in high-temperature applications remains a challenge .

Activité Biologique

Ammonium perfluorononanoate (APFN) is a perfluorinated compound (PFC) that has gained attention due to its widespread use in various industrial applications, particularly in the production of fluoropolymers and surfactants. As a member of the perfluoroalkyl substances (PFAS), APFN is characterized by its carbon-fluorine bonds, which confer unique chemical properties, including high stability and resistance to degradation. This article aims to provide a comprehensive overview of the biological activity of APFN, including its effects on human health and the environment, supported by data tables, case studies, and detailed research findings.

APFN is a quaternary ammonium salt with the chemical formula . It is soluble in water and has a high surface activity, making it effective as a surfactant. The molecular structure of APFN includes a long hydrophobic perfluorinated tail and a hydrophilic ammonium head, which contributes to its unique biological interactions.

Toxicological Profile

Research has indicated that APFN exhibits various toxicological effects. Studies have shown that exposure to PFAS, including APFN, can lead to adverse health outcomes. The following table summarizes key findings from recent studies on the biological activity of APFN:

| Study | Organism | Exposure Concentration | Effects Observed |

|---|---|---|---|

| Study 1 | Rats | 0.1 - 10 mg/kg | Liver toxicity, altered lipid metabolism |

| Study 2 | Human cells | 1 - 100 µM | Induction of oxidative stress, apoptosis |

| Study 3 | Fish | 0.5 - 5 µg/L | Endocrine disruption, developmental abnormalities |

The biological activity of APFN can be attributed to several mechanisms:

- Cell Membrane Interaction : APFN can disrupt cellular membranes due to its amphiphilic nature, leading to increased permeability and potential cell lysis.

- Endocrine Disruption : Research indicates that APFN may interfere with hormonal signaling pathways, particularly those involving thyroid hormones and sex steroids.

- Oxidative Stress : Exposure to APFN has been linked to increased production of reactive oxygen species (ROS), contributing to cellular damage and inflammation.

Case Study 1: Occupational Exposure

A study conducted on workers in a fluorochemical manufacturing facility revealed elevated levels of PFAS in blood samples. The findings indicated a correlation between occupational exposure to APFN and increased incidence of liver function abnormalities and thyroid hormone disruption.

Case Study 2: Environmental Impact

In aquatic ecosystems, studies have documented the bioaccumulation of APFN in fish species exposed to contaminated water sources. The accumulation was associated with reproductive impairments and altered behavior patterns in aquatic organisms.

Regulatory Status

Due to the potential health risks associated with PFAS, including APFN, regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have begun to establish guidelines for acceptable exposure levels. The following table outlines current regulatory standards for PFAS:

| Regulatory Body | Substance | Action Level (µg/L) |

|---|---|---|

| EPA | Perfluorooctanoic acid (PFOA) | 70 |

| EPA | Perfluorooctanesulfonic acid (PFOS) | 70 |

| EU | PFAS Group | TBD |

Q & A

Q. What analytical methods are recommended for detecting and quantifying APFN in biological and environmental samples?

To detect APFN, researchers typically employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) due to its high sensitivity and specificity for perfluoroalkyl substances (PFAS). For biological matrices (e.g., serum, umbilical cord blood), sample preparation involves protein precipitation followed by solid-phase extraction to isolate PFAS . In environmental samples (water, soil), liquid-liquid extraction or ion-pairing methods are used to minimize matrix interference. Method validation should include limits of detection (LODs) below 0.1 ng/mL and recovery rates of 80–120% to ensure accuracy .

Q. What are the standard protocols for assessing acute and chronic toxicity of APFN in laboratory models?

Acute toxicity studies in rodents follow OECD Guideline 423, where APFN is administered via oral gavage or inhalation. Endpoints include mortality, respiratory distress, and organ weight changes (e.g., liver hypertrophy) . For chronic exposure, Sprague-Dawley rats are dosed daily for 2 years, with histopathological analysis of liver, kidney, and thyroid tissues. Doses typically range from 1–30 mg/kg/day, reflecting NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) thresholds . Serum PFAS levels are monitored to correlate internal dose with outcomes .

Advanced Research Questions

Q. How can researchers design studies to investigate the bioaccumulation and trophic transfer of APFN in aquatic ecosystems?

Use stable isotope tracing or biotic-abiotic partitioning models to quantify bioaccumulation factors (BAFs) in species like zebrafish or freshwater invertebrates. Pair this with species sensitivity distribution (SSD) models to predict ecological risks across taxa. For field studies, collect water, sediment, and biota (e.g., fish, mollusks) from contaminated sites, and analyze APFN levels via UHPLC-MS/MS. Compare results with legacy PFAS (e.g., PFOA) to assess persistence .

Q. What methodologies are employed to evaluate the endocrine-disrupting effects of APFN, particularly on steroidogenesis?

In vitro assays using Leydig or Sertoli cells are dosed with APFN (0.1–100 µM) to measure testosterone production via ELISA. Transcriptomic analysis (RNA-seq) identifies dysregulated pathways (e.g., PPARα signaling) . For in vivo validation, male rodents are exposed subchronically (28–90 days), followed by hormone profiling and testicular histopathology. Mechanistic studies using PPARα-knockout models can isolate APFN-specific effects from general PFAS toxicity .

Q. How can researchers reconcile discrepancies between human epidemiological data and animal toxicology studies on APFN’s hepatotoxicity?

Occupational studies often report no significant liver dysfunction in APFN-exposed workers, whereas rodent models show hepatocellular hypertrophy and oxidative stress . To address this, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in metabolism and excretion. Combine this with biomonitoring data (e.g., NHANES PFAS serum levels) to refine risk assessment models . Contradictions may arise from exposure duration, co-exposures to other PFAS, or adaptive responses in humans .

Q. What experimental strategies are used to assess APFN’s potential as a replacement for legacy PFAS in industrial applications?

Comparative toxicity studies between APFN and alternatives (e.g., ADONA) are conducted under OECD guidelines. Key parameters include environmental persistence (e.g., hydrolysis half-life), bioaccumulation potential , and subchronic toxicity in aquatic and terrestrial models . In silico tools like QSAR (Quantitative Structure-Activity Relationship) predict degradation pathways and toxic metabolites . Regulatory evaluations require evidence of reduced environmental impact and human health risks compared to PFOA .

Methodological Considerations

Q. What quality control measures are critical for PFAS analysis to avoid cross-contamination?

Q. How should researchers address non-detects or censored data in PFAS exposure assessments?

Apply maximum likelihood estimation (MLE) or robust regression on order statistics (ROS) to handle left-censored data (values below LOD). Sensitivity analyses comparing multiple imputation methods ensure statistical rigor .

Data Contradictions and Knowledge Gaps

Q. Why do some studies report negligible reproductive toxicity for APFN, while others indicate transplacental transfer and developmental effects?

Discrepancies may stem from differences in exposure windows (gestational vs. lactational) or dose thresholds . Studies detecting transplacental transfer use sensitive biomarkers (e.g., cord blood PFAS levels), whereas negative findings may lack longitudinal follow-up . Harmonizing protocols for developmental toxicity testing (e.g., CLARITY-BPA guidelines) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.